molecular formula C38H56N6O8 B12611876 L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine CAS No. 918528-32-2

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine

Cat. No.: B12611876
CAS No.: 918528-32-2
M. Wt: 724.9 g/mol
InChI Key: RQXCEOCINCVVPZ-VDXNIVNJSA-N
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Description

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine is a peptide compound composed of seven amino acids: serine, valine, isoleucine, phenylalanine, phenylalanine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-isoleucine, L-phenylalanine, L-phenylalanine, and L-leucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. Industrial processes often require stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxylated peptide, while reduction of disulfide bonds can yield a linear peptide.

Scientific Research Applications

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.

    Industry: The peptide can be used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-valyl-L-prolyl-L-isoleucine: This peptide differs by the presence of proline instead of phenylalanine.

    L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-threonine: This peptide includes threonine instead of leucine.

Uniqueness

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

CAS No.

918528-32-2

Molecular Formula

C38H56N6O8

Molecular Weight

724.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H56N6O8/c1-7-24(6)32(44-36(49)31(23(4)5)43-33(46)27(39)21-45)37(50)41-29(20-26-16-12-9-13-17-26)34(47)40-28(19-25-14-10-8-11-15-25)35(48)42-30(38(51)52)18-22(2)3/h8-17,22-24,27-32,45H,7,18-21,39H2,1-6H3,(H,40,47)(H,41,50)(H,42,48)(H,43,46)(H,44,49)(H,51,52)/t24-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

RQXCEOCINCVVPZ-VDXNIVNJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)N

Origin of Product

United States

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